4-Ethoxy-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
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Overview
Description
5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by its unique structure, which includes an ethoxy and methoxy substituted phenyl group, a hydrazine moiety, and a dihydrotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with methyl isocyanate under controlled conditions to form the dihydrotriazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
5-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is unique due to its specific structural features, such as the combination of ethoxy and methoxy groups on the phenyl ring and the presence of a hydrazine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17N5O3 |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
5-[(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C14H17N5O3/c1-4-22-11-6-5-10(7-12(11)21-3)8-15-18-13-9(2)17-19-14(20)16-13/h5-8H,4H2,1-3H3,(H2,16,18,19,20)/b15-8+ |
InChI Key |
JMVYTEPRPHUMBV-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NC(=O)NN=C2C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2C)OC |
Origin of Product |
United States |
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